

Bioactive Oxazole Derivatives Containing Pyridine Rings: A Technical Guide

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

CAS No.: 1014630-48-8

Cat. No.: B2812952

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Executive Summary

The fusion of pyridine and oxazole pharmacophores represents a high-value structural motif in modern medicinal chemistry.[1] This hybrid scaffold exploits the bioisosteric properties of the pyridine ring (mimicking phenyl/pyrimidine rings while altering solubility and hydrogen bonding potential) and the metabolic stability and dipole interactions of the oxazole core. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic mechanisms of these derivatives, specifically focusing on their role as kinase inhibitors (VEGFR-2, MELK) and tubulin polymerization destabilizers.

Pharmacophore Synergy: The Pyridine-Oxazole Axis

The strategic combination of a pyridine ring with an oxazole core creates a "push-pull" electronic system that enhances ligand-target binding.

- **Pyridine Contribution:** Acts as a hydrogen bond acceptor (N-atom) and a

-stacking unit. The nitrogen atom's position (2-, 3-, or 4-pyridyl) critically dictates the vector of lone-pair interactions with residues like the hinge region of kinases (e.g., ATP-binding pockets).

- **Oxazole Contribution:** A 1,3-azole that serves as a rigid linker. Unlike flexible alkyl chains, the oxazole ring restricts the conformational entropy of the molecule, locking the pyridine and distal substituents into a bioactive conformation. It also engages in dipole-dipole interactions within the active site.

Key Therapeutic Targets

Target Class	Specific Protein	Mechanism of Action
Kinases	VEGFR-2, MELK, AURKA	ATP-competitive inhibition; H-bonding with hinge region residues (e.g., Cys919 in VEGFR-2).
Cytoskeleton	Tubulin	Binds to the colchicine site, inhibiting polymerization and arresting mitosis at G2/M phase.
Enzymes	Carbonic Anhydrase (hCA IX/XII)	Zinc-binding via the pyridine nitrogen or sulfonamide appendages.

Synthetic Architectures

Constructing the pyridine-oxazole scaffold requires robust methodologies that tolerate the basicity of the pyridine nitrogen. Two primary strategies dominate the field: Van Leusen Cycloaddition and Robinson-Gabriel Cyclodehydration.

A. Van Leusen Oxazole Synthesis (VLOS)

This is the most versatile method for generating 5-substituted oxazoles. It involves the reaction of a pyridine-carboxaldehyde with tosylmethyl isocyanide (TosMIC).

- **Advantages:** One-pot reaction; tolerates diverse functional groups; high regioselectivity.

- Mechanism: Base-mediated deprotonation of TosMIC followed by addition to the aldehyde, cyclization, and elimination of p-toluenesulfonic acid.

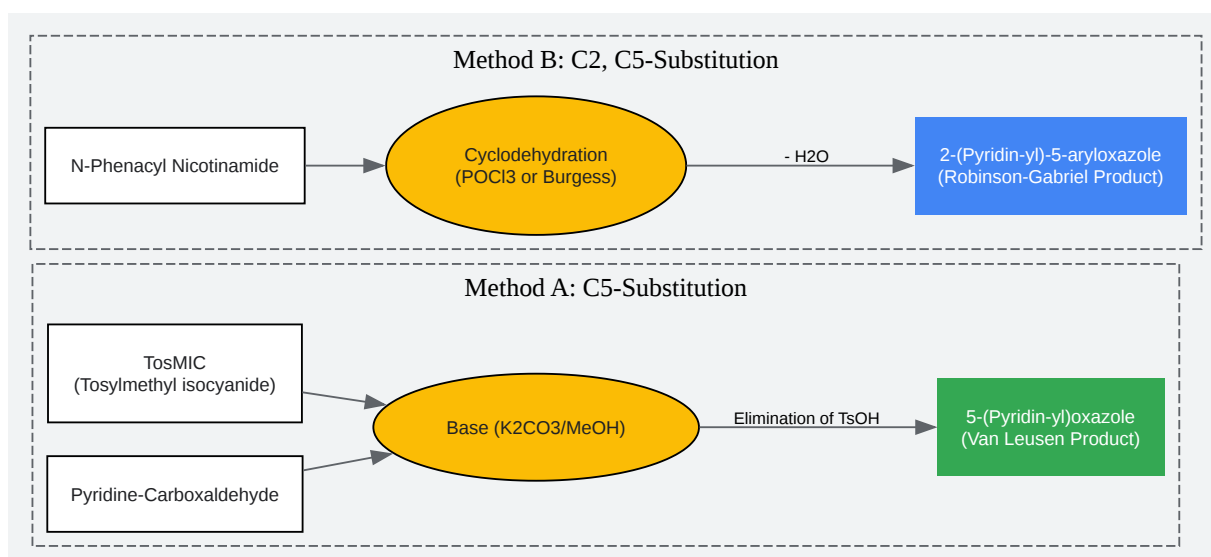
B. Oxidative Cyclization (Robinson-Gabriel Type)

Ideal for 2,4- or 2,5-disubstituted oxazoles.

- Pathway: Condensation of a pyridine-carboxylic acid derivative (e.g., acid chloride) with an -amino ketone, followed by cyclodehydration using agents like POCl or Burgess reagent.

Visualization: Synthetic Workflows

The following diagram illustrates the retrosynthetic logic for accessing these scaffolds.



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Caption: Comparative synthetic pathways for accessing C5-substituted vs. C2,C5-disubstituted pyridine-oxazole hybrids.

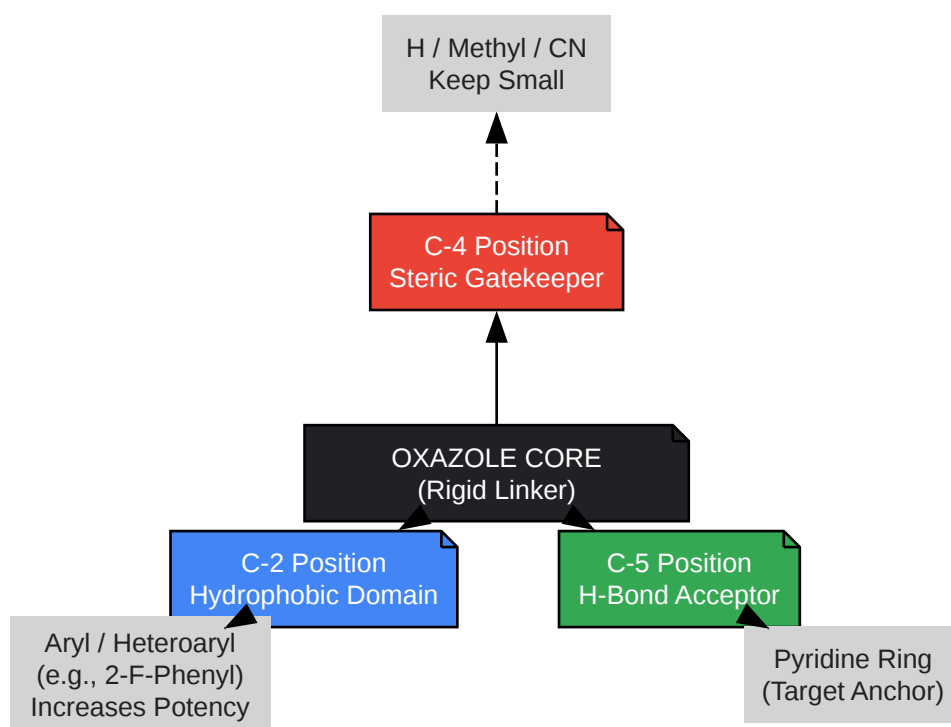
Medicinal Chemistry & SAR

The biological efficacy of these derivatives is strictly governed by the substitution pattern on the oxazole ring.

Structure-Activity Relationship (SAR) Map

- Oxazole C-2 Position:
 - Best Substituent: Lipophilic aromatic rings (Phenyl, 4-F-Phenyl) or Pyridine rings.
 - Effect: Enhances hydrophobic interactions within the binding pocket.
- Oxazole C-4 Position:
 - Best Substituent: Small groups (-H, -CH₃, -CN).
 - Effect: Bulky groups here often cause steric clash, reducing potency.
- Oxazole C-5 Position:
 - Best Substituent: The Pyridine ring (if not at C-2) or sulfonamide moieties.
 - Effect: Critical for hydrogen bonding. A 4-pyridyl group at C-5 is a classic motif for kinase inhibition (mimicking the adenine ring of ATP).

Visualization: SAR Logic



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Caption: Pharmacophore map highlighting the functional requirements at specific oxazole ring positions.

Experimental Protocols

Protocol A: Synthesis of 5-(Pyridin-4-yl)oxazole via Van Leusen Reaction

This protocol utilizes the Van Leusen method for its high reliability and atom economy.

Reagents:

- Pyridine-4-carboxaldehyde (10 mmol)
- Tosylmethyl isocyanide (TosMIC) (11 mmol)
- Potassium Carbonate (K

CO

) (20 mmol)

- Methanol (MeOH) (anhydrous, 50 mL)

Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-4-carboxaldehyde (1.07 g, 10 mmol) and TosMIC (2.15 g, 11 mmol) in 50 mL of anhydrous methanol.

- Base Addition: Add K

CO

(2.76 g, 20 mmol) to the solution in a single portion.

- Reflux: Heat the reaction mixture to reflux (approx. 65°C) under a nitrogen atmosphere. Monitor the reaction via TLC (System: Ethyl Acetate/Hexane 1:1). The reaction typically completes within 3–5 hours.
- Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na

SO

, and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

- Validation: Confirm structure via

H-NMR (look for oxazole C2-H singlet around

7.9–8.4 ppm).

Protocol B: In Vitro MTT Cytotoxicity Assay

Standard protocol to assess biological activity against cancer cell lines (e.g., MCF-7, HeLa).

Reagents:

- MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (Dimethyl sulfoxide)
- 96-well culture plates

Methodology:

- Seeding: Seed cancer cells at a density of

cells/well in 100

L of media. Incubate for 24 hours at 37°C/5% CO

.

- Treatment: Dissolve the synthesized pyridine-oxazole derivative in DMSO. Prepare serial dilutions in culture media. Treat cells with varying concentrations (e.g., 0.1

M to 100

M) for 48 hours. Include a DMSO control (<0.1% final concentration).

- MTT Addition: Add 10

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

- Solubilization: Carefully remove the media. Add 100

L of DMSO to dissolve the purple formazan crystals.

- Measurement: Measure absorbance at 570 nm using a microplate reader.

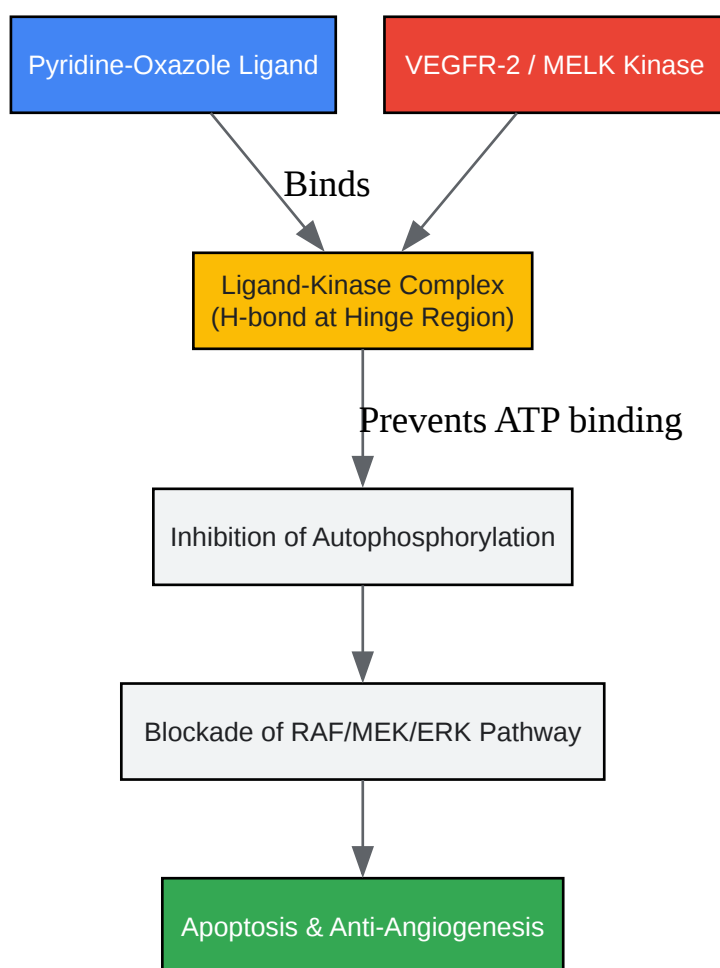
- Analysis: Calculate IC

values using non-linear regression analysis (GraphPad Prism or similar).

Mechanism of Action: Kinase Inhibition

The pyridine-oxazole hybrid typically functions as a Type I or Type II kinase inhibitor.

- **Binding Mode:** The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region residues. The oxazole ring orients the molecule to span the gatekeeper region, often projecting a hydrophobic substituent into the back pocket.
- **Pathway Impact:** Inhibition of VEGFR-2 prevents autophosphorylation, blocking the RAF/MEK/ERK signaling cascade, which leads to reduced angiogenesis and tumor cell proliferation.



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Caption: Signal transduction blockade mechanism mediated by pyridine-oxazole kinase inhibitors.

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